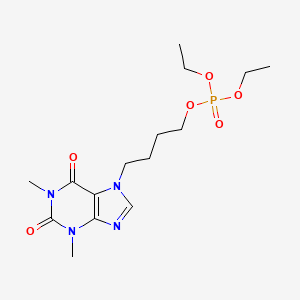
1-(o-Chloro-alpha-(trichloromethyl)benzyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[o-Chloro-alpha-(trichloromethyl)benzyl]piperidine hydrochloride is an organic compound that features a piperidine ring attached to a benzyl group substituted with chlorine and trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride typically involves the reaction of piperidine with a benzyl chloride derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotrichloride: Similar in structure but lacks the piperidine ring.
Chlorotoluene: Contains a chlorinated benzyl group but without the trichloromethyl substituent.
Uniqueness
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trichloromethyl-substituted benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73790-71-3 |
|---|---|
Molekularformel |
C13H16Cl5N |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H15Cl4N.ClH/c14-11-7-3-2-6-10(11)12(13(15,16)17)18-8-4-1-5-9-18;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
InChI-Schlüssel |
GYIYKXRSUWXOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


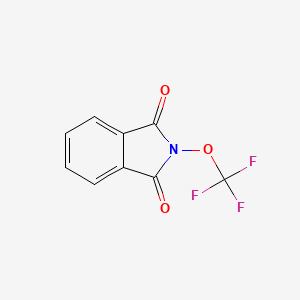

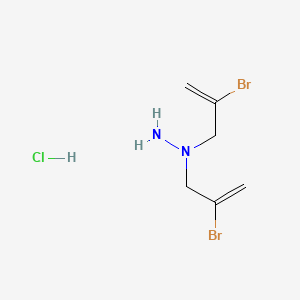
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)


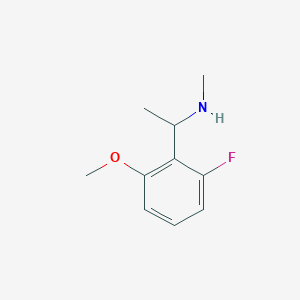
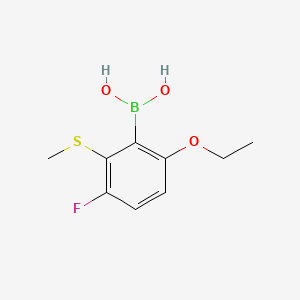

![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

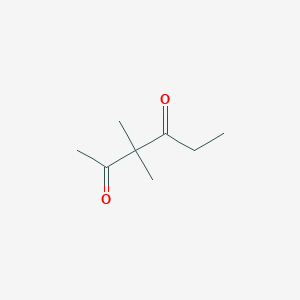
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
